O,O-Dimethyl phosphorodithioate

Analytical Chemistry Metabolomics Environmental Monitoring

O,O-Dimethyl phosphorodithioate (CAS 756-80-9, also known as dimethyldithiophosphoric acid) is a key organophosphorus intermediate with the formula (CH₃O)₂PS₂H. It is a colorless to pale yellow liquid that serves as the essential building block for synthesizing widely used organothiophosphate insecticides, most notably malathion.

Molecular Formula C2H6O2PS2-
Molecular Weight 157.18 g/mol
Cat. No. B1228355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO,O-Dimethyl phosphorodithioate
SynonymsDMDTP
O,O-dimethyl phosphorodithioate
O,O-dimethyl phosphorodithioate, ammonia salt
O,O-dimethyl phosphorodithioate, copper (+1) salt
O,O-dimethyl phosphorodithioate, copper (+2) salt
O,O-dimethyl phosphorodithioate, potassium salt
O,O-dimethyl phosphorodithioate, sodium salt
O,O-dimethyl phosphorodithioate, sodium salt dihydrate
O,O-dimethyldithiophosphate
Molecular FormulaC2H6O2PS2-
Molecular Weight157.18 g/mol
Structural Identifiers
SMILESCOP(=S)(OC)[S-]
InChIInChI=1S/C2H7O2PS2/c1-3-5(6,7)4-2/h1-2H3,(H,6,7)/p-1
InChIKeyCZGGKXNYNPJFAX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O,O-Dimethyl Phosphorodithioate: Technical Specifications and Baseline Data for Scientific Procurement


O,O-Dimethyl phosphorodithioate (CAS 756-80-9, also known as dimethyldithiophosphoric acid) is a key organophosphorus intermediate with the formula (CH₃O)₂PS₂H. It is a colorless to pale yellow liquid that serves as the essential building block for synthesizing widely used organothiophosphate insecticides, most notably malathion [1]. While samples may appear dark, pure material is a distillable liquid [1]. This compound is characterized by its reactive dithiophosphate functional group, enabling it to participate in nucleophilic substitution and other key transformations that yield a diverse array of pesticide active ingredients .

Why Substituting O,O-Dimethyl Phosphorodithioate with Other Dialkyldithiophosphates is Inadvisable in Critical Syntheses


The assumption that different dialkyldithiophosphates are interchangeable intermediates is a significant risk in industrial and pharmaceutical synthesis. While O,O-diethyl phosphorodithioate and other alkyl variants share a core functional group, their distinct alkyl substituents directly impact key reaction parameters. The O,O-dimethyl variant, for instance, is the specific precursor required for the synthesis of pharmaceutical-grade malathion, where the presence of related, toxic impurities like O,O,S-trimethyl phosphorodithioate (MeOOSPS) and O,S,S-trimethyl phosphorothioate (MeOSSPO) must be stringently controlled [1]. The molecular architecture of the target insecticide is predetermined by the intermediate's alkyl group; substituting the dimethyl with a diethyl compound would yield a completely different product with divergent efficacy, toxicity, and regulatory status. Furthermore, analytical detection methods demonstrate significant differences in sensitivity between dimethyl and diethyl phosphorodithioates, making accurate monitoring of the correct metabolite essential for environmental and biological compliance [2]. Therefore, substitution is not a matter of simple analog replacement but a fundamental change that can invalidate a process, introduce uncharacterized toxic impurities, and compromise analytical traceability.

Quantitative Differentiation Evidence for O,O-Dimethyl Phosphorodithioate: Analytical Sensitivity and Process-Specific Purity


Superior LC-MS Sensitivity: O,O-Dimethyl vs. O,O-Diethyl Phosphorodithioate

In a comparative analytical study for detecting pesticide metabolites, O,O-dimethyl phosphorodithioate exhibits significantly higher sensitivity when analyzed by liquid chromatography-mass spectrometry (LC-MS) compared to its O,O-diethyl analog. This difference is critical for accurate trace-level quantification in complex matrices [1].

Analytical Chemistry Metabolomics Environmental Monitoring

Essential Purity for Pharmaceutical Malathion: Impurity Control Relative to Commercial Batches

The use of O,O-dimethyl phosphorodithioate as an intermediate is explicitly linked to the production of highly pure, pharmaceutical-grade malathion. A patented process demonstrates that malathion synthesized from this specific intermediate possesses significantly lower levels of toxic impurities compared to any other commercial preparation, a critical quality attribute for pharmaceutical applications [1].

Pharmaceutical Synthesis Pesticide Manufacturing Process Chemistry

Enhanced Nucleophilic Reactivity via Concerted Mechanism: Kinetic Analysis of Phosphorothioate Analogs

Kinetic studies on the closely related O,O-dimethyl S-aryl phosphorothioates reveal a concerted reaction mechanism for pyridinolysis, with a cross-interaction constant (ρXZ) of -0.35 for strongly basic pyridines and -0.15 for weakly basic pyridines, indicating a change in nucleophilic attack geometry [1]. This detailed mechanistic understanding allows for the rational design of synthetic pathways that are not directly transferable to other dithiophosphate esters.

Organic Synthesis Physical Organic Chemistry Reaction Kinetics

Validated HPLC Protocol: Reproducible Analysis for Quality Control

A validated, scalable reverse-phase (RP) HPLC method using a Newcrom R1 column has been established for the analysis of O,O-dimethyl phosphorodithioate. The method utilizes a mobile phase of acetonitrile, water, and phosphoric acid, which can be adapted for mass spectrometry by substituting formic acid, providing a reliable and transferable analytical framework [1].

Analytical Chemistry Quality Assurance Chromatography

Recommended Procurement and Application Scenarios for O,O-Dimethyl Phosphorodithioate


Synthesis of Pharmaceutical-Grade Malathion with Reduced Toxic Impurity Profile

This scenario directly applies the findings from Section 3 regarding impurity control. O,O-dimethyl phosphorodithioate should be sourced when the target is pharmaceutical malathion (e.g., for topical lice treatment), as the patented process explicitly demonstrates that using this intermediate yields a final product with significantly lower levels of hepatotoxic and immunotoxic impurities compared to other commercial malathion preparations [1].

Development and Validation of High-Sensitivity LC-MS Metabolite Assays

As established in Section 3, O,O-dimethyl phosphorodithioate demonstrates a 2-fold higher analytical sensitivity (0.5 mg/kg) compared to its diethyl analog (1.0 mg/kg) in GC-FPD methods [1]. Procurement is therefore essential for laboratories developing LC-MS/MS methods for quantifying trace levels of organophosphate pesticide metabolites in environmental or biological samples, where maximum sensitivity and accurate quantification are paramount [1].

Quality Control and Batch Release Testing in Pesticide Formulation

This scenario leverages the validated HPLC analytical protocol identified in Section 3. For industrial quality control laboratories involved in the production or formulation of insecticides like malathion, phosmet, and dimethoate, the established RP-HPLC method using a Newcrom R1 column provides a reliable, scalable, and transferable platform for verifying the purity and identity of incoming O,O-dimethyl phosphorodithioate batches, ensuring consistent manufacturing processes and regulatory compliance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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